REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[C:11]1([CH3:21])[CH:16]=CC(S(Cl)(=O)=O)=C[CH:12]=1.C(=O)([O-])O.[Na+].C1(C)C=CC=CC=1>C(O)(C)(C)C.N1C=CC=CC=1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][C:11]([CH3:21])([CH3:16])[CH3:12])=[O:9])=[N:6][CH:7]=1 |f:2.3|
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Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)C(=O)O
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Name
|
|
Quantity
|
680 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
153.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously at rt for 0.5 h under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a thick white mixture which
|
Type
|
DISSOLUTION
|
Details
|
gradually dissolved over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to give a dark brown solution
|
Type
|
ADDITION
|
Details
|
After 4.5 h at rt the reaction mixture was poured slowly
|
Duration
|
4.5 h
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 18 h at rt
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted into diethyl ether (2×1 l)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a pink solid which
|
Type
|
CUSTOM
|
Details
|
was dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |